Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-
Description
This urea derivative is characterized by three distinct substituents:
- N-(1-methylethyl): An isopropyl group contributing steric bulk and lipophilicity.
- N'-[4-(trifluoromethoxy)phenyl]: A para-substituted aryl group with a trifluoromethoxy (-OCF₃) group, enhancing metabolic stability and electron-withdrawing properties.
While specific data for this compound (e.g., molecular weight, logP) are absent in the provided evidence, structurally related analogs (e.g., M509-0376 in ) suggest physicochemical properties such as moderate lipophilicity (logP ~4.1) and molecular weights near 390 g/mol.
Properties
Molecular Formula |
C19H19F3N4O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-propan-2-yl-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C19H19F3N4O2/c1-12(2)26(11-13-10-24-17-16(13)4-3-9-23-17)18(27)25-14-5-7-15(8-6-14)28-19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,24)(H,25,27) |
InChI Key |
GKLLTYZVZSJZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CNC2=C1C=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, the synthetic route might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Coupling with Isocyanates: The final step would involve the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor the desired reaction pathway.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially involving the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules could be studied to understand its mechanism of action.
Medicine
In medicine, derivatives of urea are often explored for their therapeutic potential. This compound might be investigated for its efficacy in treating specific diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity might make it suitable for various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Pyrrolopyridine Moieties
Key Findings :
- Trifluoromethoxy (-OCF₃) in the target compound offers improved metabolic stability compared to M509-0376 ’s trifluoromethyl (-CF₃), as OCF₃ is less prone to oxidative degradation .
- ’s compound incorporates a sulfonyl group, increasing polarity and hydrogen-bond acceptor capacity (PSA >45), whereas the target compound’s pyrrolopyridine may prioritize hydrophobic interactions .
Urea-Based Agrochemicals (Simpler Aryl Substituents)
Key Findings :
- The target compound’s pyrrolopyridine and OCF₃ groups differentiate it from simpler herbicidal ureas (e.g., isoproturon ), suggesting a shift from agrochemical to pharmaceutical applications.
- Lower logP (~2.5–2.8) in agrochemicals vs. inferred ~4.1 in the target compound implies higher tissue penetration for the latter, suitable for CNS targets .
Ureas with Bulky or Electron-Withdrawing Groups
Research Implications and Data Gaps
- Structural Uniqueness : The target compound’s combination of pyrrolopyridine, OCF₃, and isopropyl groups distinguishes it from herbicidal ureas and sulfonamide-based patent compounds.
- Inferred Properties : Based on M509-0376 , the target compound likely exhibits moderate lipophilicity (logP ~4.1) and a PSA ~45 Ų, suitable for blood-brain barrier penetration .
- Data Limitations : Exact molecular weight, synthesis routes, and biological data for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
Urea derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl] is a notable example, particularly for its potential therapeutic applications related to phosphodiesterase inhibition and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[2,3-b]pyridine moiety, which is known for its pharmacological relevance. Its molecular formula is and it has a molecular weight of 396.37 g/mol. The presence of trifluoromethoxy and pyrrolo groups contributes to its biological activity.
Phosphodiesterase Inhibition
Recent studies have highlighted the compound's activity as a phosphodiesterase 4B (PDE4B) inhibitor. PDEs are critical enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibition of PDE4B has been linked to anti-inflammatory effects and potential therapeutic benefits in central nervous system (CNS) disorders.
- In vitro Studies : Compound 11h , a derivative of the pyrrolo[2,3-b]pyridine series, exhibited significant inhibition of TNF-α release from macrophages when exposed to pro-inflammatory stimuli, indicating its potential for treating inflammatory conditions .
| Compound | PDE4B IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| 11h | 0.48 | 99 |
| 11g | 0.23 | 77 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study identified it as part of a drug library screened for activity against multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional cell cultures . This suggests the compound may have significant potential in cancer therapeutics.
Case Studies
- Inflammatory Disease Model : In a model of inflammation, administration of the compound led to reduced levels of inflammatory cytokines, demonstrating its efficacy as a therapeutic agent.
- Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation, supporting its classification as an anticancer agent.
The exact mechanism by which this compound exerts its effects involves modulation of intracellular signaling pathways through PDE inhibition and potential interaction with other molecular targets involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
